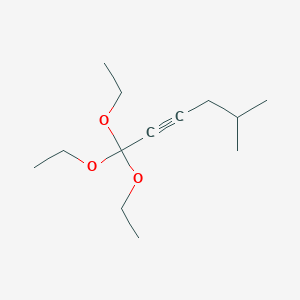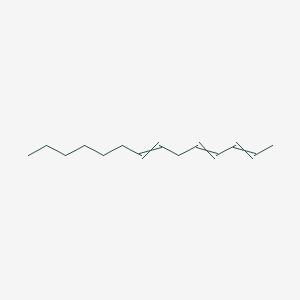
Tetradeca-2,4,7-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradeca-2,4,7-triene is an organic compound characterized by its unique structure featuring three conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetradeca-2,4,7-triene typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of tetradeca-2,4,6,8-tetraene, which can be achieved using a palladium catalyst under controlled conditions . Another approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions: Tetradeca-2,4,7-triene undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst or under UV light.
Major Products Formed:
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated trienes.
Aplicaciones Científicas De Investigación
Tetradeca-2,4,7-triene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Tetradeca-2,4,7-triene exerts its effects is primarily through its interaction with cellular membranes and enzymes. The conjugated double bonds allow the compound to participate in electron transfer reactions, which can disrupt cellular processes and lead to various biological effects . The molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with specific proteins and enzymes involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
Tetradeca-2,4,6-trienoic acid: Another polyene with similar structural features but different functional groups.
Tetradeca-2,4,10-triene-8-ynoic acid isobutylamide: A compound with both olefinic and acetylenic linkages.
Tetradeca-2-en-10,12-diynoic acid isobutylamide: Known for its unique acetylenic bonds.
Uniqueness: Tetradeca-2,4,7-triene stands out due to its specific arrangement of double bonds, which imparts unique chemical reactivity and potential biological activities.
Propiedades
Número CAS |
113523-39-0 |
|---|---|
Fórmula molecular |
C14H24 |
Peso molecular |
192.34 g/mol |
Nombre IUPAC |
tetradeca-2,4,7-triene |
InChI |
InChI=1S/C14H24/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5,7,9,13-14H,4,6,8,10-12H2,1-2H3 |
Clave InChI |
MHXAZNOAOFRDHS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCC=CC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)


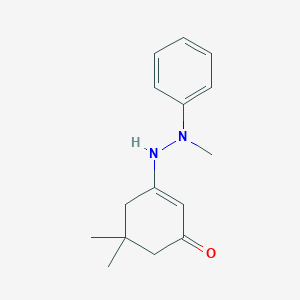
![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)
![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
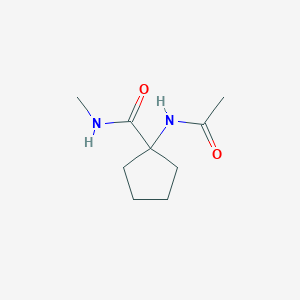
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
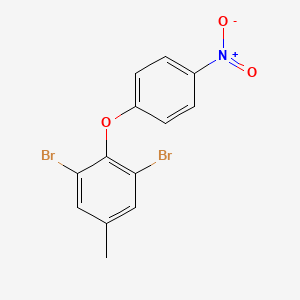
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)
